

### Comparative analysis of Guazatine residue levels in different citrus varieties.

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# Guazatine Residue in Citrus: A Comparative Analysis

For researchers and professionals in drug development, this guide provides a comparative analysis of Guazatine residue levels in various citrus varieties, supported by experimental data. Guazatine is a post-harvest fungicide used to control a range of fungal diseases on citrus fruits.

This document summarizes quantitative data on Guazatine residues, details the analytical methodologies for its detection, and visualizes the experimental workflow. The maximum residue limits (MRLs) for Guazatine in citrus fruits have seen significant changes, with the European Union, for instance, lowering the MRL from 5 mg/kg to 0.05 mg/kg.[1] This highlights the importance of accurate residue monitoring.

## Comparative Residue Levels of Guazatine in Citrus Varieties

The following table summarizes the reported Guazatine residue levels in different citrus varieties and fruit parts from various studies. These residues resulted from post-harvest treatments.



Citrus Variety	Treatment	Fruit Part	Residue Level (mg/kg)
Valencia Orange	250 mg/L post-harvest dip	Whole Fruit	0.8 - 0.91
Peel	2.50		
Pulp	0.10	-	
520 mg/L Bulk Dip + Wash + 695 mg/L Flood/Wax	Whole Fruit	0.8	
Peel	3.0		
Pulp	0.2	-	
Eureka Lemon	250 mg/L post-harvest dip	Whole Fruit	0.95 - 1.03
Peel	1.60		
Pulp	0.10	-	
520 mg/L Bulk Dip + Wash + 695 mg/L Flood/Wax	Whole Fruit	0.86	
Peel	1.6		
Pulp	0.4	-	
Ellendale Tangor	250 mg/L post-harvest dip	Whole Fruit	0.94
Peel	3.60		
Pulp	0.10	<del>.</del>	
520 mg/L Bulk Dip + Wash + 695 mg/L Flood/Wax	Whole Fruit	1.2	
Peel	3.5		



Pulp	0.55	_	
Washington Navel Orange	500 mg/kg	Whole Fruit	0.3
Peel	3		
Pulp	0.05		
Emperor Mandarin	500 mg/kg	Whole Fruit	0.5
Peel	2		
Pulp	0.05	_	

Data compiled from studies by Kenogard, 1980.[2]

# **Experimental Protocols for Guazatine Residue Analysis**

The standard method for the determination of Guazatine residues in citrus fruits involves liquid chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.[3][4]

### **Sample Preparation and Extraction**

- Homogenization: A representative sample of the citrus fruit (whole fruit, peel, or pulp) is homogenized.
- Extraction: The homogenized sample is extracted with a mixture of 1% formic acid in water and acetone (1:2 v/v).[3][4] An alternative extraction solvent is a 3% formic acid/acetone mixture.[5] To avoid adsorption of Guazatine cations, it is recommended to use plastic labware instead of glassware.[1]
- Purification: The extract may be purified using hexane to remove non-polar co-extractives.[5]

### **Chromatographic Separation and Detection**



- Chromatography: The separation of Guazatine components is typically achieved using a hydrophilic end-capped C18 column.[3][4]
- Detection: Detection is performed using an electrospray ionization (ESI) source operating in positive mode with tandem mass spectrometry (MS/MS).[3][4]

### Quantification

Guazatine is a mixture of several guanidated amines. For regulatory purposes, the residue is often defined as the sum of specific components. The quantification is commonly based on four main indicator components: Guazatine-GG, Guazatine-GGG, Guazatine-GGN, and Guazatine-GNG.[1][5] The final result is calculated by summing the concentrations of these four cations and multiplying by a factor derived from the reference standard used.[1]

## **Experimental Workflow for Guazatine Residue Analysis**

The following diagram illustrates the typical workflow for the analysis of Guazatine residues in citrus fruits.



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Fig. 1: Experimental workflow for Guazatine residue analysis in citrus.

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